molecular formula C24H19F4N5O3S B1243394 DPC602

DPC602

Número de catálogo: B1243394
Peso molecular: 533.5 g/mol
Clave InChI: TYPXEIGMGZWOGB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

DPC602 is a highly potent and selective small-molecule inhibitor of coagulation Factor Xa (FXa), discovered as a preclinical candidate for antithrombotic therapy . It features a 1-(2-aminomethylphenyl)-3-trifluoromethyl-N-[3-fluoro-2'-(aminosulfonyl)[1,1'-biphenyl)]-4-yl]-1H-pyrazole-5-carboxyamide structure and is a key representative of the phenylpyrazole class of synthetic direct FXa inhibitors . As a serine protease, Factor Xa occupies a critical position at the convergence point of the intrinsic and extrinsic coagulation pathways . Its inhibition by DPC602 effectively blocks the amplification of the coagulation cascade, whereby a single molecule of FXa can lead to the generation of more than a thousand thrombin molecules . DPC602 demonstrates sub-nanomolar potency against Factor Xa, with an inhibition constant (K i ) of 0.54 nM, and exhibits exceptional selectivity—over 1000-fold—against other related serine proteases . This high specificity makes it an excellent pharmacological tool for studying coagulation mechanisms. In preclinical research, DPC602 has shown significant efficacy. It is orally bioavailable (F = 100%) and exhibits low clearance in animal models, contributing to its strong antithrombotic effects demonstrated in a rabbit model of arteriovenous shunt thrombosis . Researchers utilize DPC602 to investigate novel anticoagulant strategies and to explore the role of Factor Xa in various pathological and physiological processes beyond thrombosis. This product is intended for research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C24H19F4N5O3S

Peso molecular

533.5 g/mol

Nombre IUPAC

2-[2-(aminomethyl)phenyl]-N-[2-fluoro-4-(2-sulfamoylphenyl)phenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide

InChI

InChI=1S/C24H19F4N5O3S/c25-17-11-14(16-6-2-4-8-21(16)37(30,35)36)9-10-18(17)31-23(34)20-12-22(24(26,27)28)32-33(20)19-7-3-1-5-15(19)13-29/h1-12H,13,29H2,(H,31,34)(H2,30,35,36)

Clave InChI

TYPXEIGMGZWOGB-UHFFFAOYSA-N

SMILES canónico

C1=CC=C(C(=C1)CN)N2C(=CC(=N2)C(F)(F)F)C(=O)NC3=C(C=C(C=C3)C4=CC=CC=C4S(=O)(=O)N)F

Sinónimos

DPC 602
DPC-602
DPC602

Origen del producto

United States

Discovery and Early Research Trajectory of Dpc602

Identification of Chemical Scaffolds for Factor Xa Inhibition

The foundation of DPC602 lies in the identification of specific chemical structures, or scaffolds, that can effectively bind to and inhibit Factor Xa. Early research focused on moving away from benzamidine-based inhibitors, which often lacked selectivity. frontiersin.orgacs.org High-throughput screening of various 5- and 6-membered ring scaffolds identified pyrazole (B372694) and other heterocyclic derivatives as promising starting points. remedypublications.com

A key breakthrough was the exploration of phenylpyrazole derivatives. acs.org Researchers sought to find non-amidine replacements for the P1 group, a part of the molecule that interacts with the S1 binding pocket of the Factor Xa enzyme. acs.org This led to the investigation of various substituted phenylpyrazole analogues. acs.org The 2-(aminomethyl)phenylpyrazole scaffold, in particular, emerged as a highly effective foundation for building potent and selective Factor Xa inhibitors. acs.orgnih.gov

The general structure that guided this exploration is shown below:

ComponentDescription
P1 Group Interacts with the S1 binding pocket of Factor Xa. The focus was on finding non-amidine groups. acs.org
Pyrazole Core A five-membered heterocyclic ring that forms the central part of the scaffold.
Linker Connects the different parts of the molecule.
P4 Group Interacts with the S4 binding pocket of Factor Xa.

This systematic approach of modifying different parts of the chemical scaffold was crucial in identifying the optimal structure for Factor Xa inhibition. acs.org

Optimization Strategies for DPC602 Potency and Selectivity

Once the promising phenylpyrazole scaffold was identified, researchers employed several optimization strategies to enhance the potency and selectivity of the lead compounds, ultimately leading to DPC602. acs.org This involved a detailed investigation of the structure-activity relationships (SAR), which examines how changes in the chemical structure affect the biological activity of the compound.

A primary goal was to improve the selectivity of the inhibitors for Factor Xa over other similar enzymes, known as serine proteases, such as thrombin. acs.org This was achieved by systematically introducing different chemical groups at various positions on the phenylpyrazole scaffold. Specifically, ortho- and/or para-substituted phenylpyrazole derivatives were synthesized and evaluated. acs.org

The optimization process led to the discovery that a 2-(aminomethyl)phenyl group at a specific position on the pyrazole ring resulted in a significant increase in both potency and selectivity. acs.org Further refinements, including the addition of a trifluoromethyl group and a specific biphenylsulfonylamide moiety, culminated in the synthesis of DPC602. nih.gov These modifications resulted in a compound with sub-nanomolar inhibition of Factor Xa and over 1000-fold selectivity against other serine proteases. nih.govacs.org

The following table summarizes the key optimization steps and their impact:

Optimization StrategyImpact on Compound Properties
Introduction of ortho- and para-substituents on the phenylpyrazoleImproved selectivity profile acs.org
Incorporation of a 2-(aminomethyl)phenyl groupSignificantly enhanced potency and selectivity acs.org
Addition of a trifluoromethyl groupContributed to overall potency
Inclusion of a 3-fluoro-2'-(aminosulfonyl)[1,1'-biphenyl)]-4-yl moietyOptimized binding and oral bioavailability nih.govacs.org

This meticulous optimization process transformed a promising chemical scaffold into the highly potent and selective Factor Xa inhibitor known as DPC602. nih.govacs.org

Elucidation of Molecular and Cellular Mechanisms of Action of Dpc602

Target Identification and Validation: Factor Xa Inhibition

Factor Xa is a crucial serine protease in the blood coagulation cascade, situated at the convergence of the intrinsic and extrinsic pathways. google.comfrontiersin.orgresearchgate.net Its primary role is to cleave prothrombin into thrombin, which in turn cleaves fibrinogen to form fibrin (B1330869), the structural basis of blood clots. google.comfrontiersin.org By inhibiting FXa, DPC602 prevents the amplified generation of thrombin, thereby inhibiting thrombosis. frontiersin.orgresearchgate.net The targeting of FXa is considered a promising approach for developing antithrombotic agents with potentially reduced bleeding risks compared to targeting thrombin. researchgate.net

Biochemical Characterization of Protease Inhibition Kinetics of DPC602

DPC602 has been biochemically characterized as a potent inhibitor of FXa. Studies have reported inhibition constant (Kᵢ) values for DPC602 against FXa. For instance, a Kᵢ of 2.5 nmol/L has been reported for DPC602 against rat FXa. ahajournals.org The potency of FXa inhibitors is often indicated by their IC₅₀ values, which represent the concentration required for 50% inhibition of FXa activity in vitro. While specific IC₅₀ values for DPC602 against human FXa were not explicitly found in the provided snippets, the compound was developed as a highly potent inhibitor. acs.org The design and structure-activity relationships of pyrazole-based FXa inhibitors, including analogs related to DPC602, have been explored, focusing on optimizing interactions within the S1 and S4 pockets of FXa. frontiersin.orgresearchgate.netresearchgate.net

Structural Biology of DPC602-Target Interactions (e.g., X-ray Crystallography of DPC602-FXa Complex)

Structural studies, including X-ray crystallography and molecular modeling, are crucial for understanding how inhibitors like DPC602 interact with FXa at the molecular level. The active site of FXa is a trypsin-like serine protease domain containing a catalytic triad (B1167595) (Ser195-His57-Asp102) and key binding subsites, notably the S1 and S4 pockets. frontiersin.orgresearchgate.net The S1 pocket is narrow and primarily formed by residues such as Trp215, Gly216, Ala190, Cys191, and Gln192. frontiersin.org The S4 pocket is a hydrophobic pocket mainly composed of Asp189, Tyr228, Tyr99, Phe174, and Trp215. frontiersin.org

While a specific crystal structure of DPC602 bound to FXa was not directly mentioned, related studies on FXa inhibitors provide insights into the potential binding modes. FXa inhibitors are known to bind to the active site, often occupying the S1 and S4 pockets. google.comfrontiersin.org The design of DPC602 as a 2-(aminomethyl)phenylpyrazole analog suggests it is structured to interact favorably with these regions. acs.org Studies on other FXa inhibitors have shown that hydrogen bond donors on the ligand can interact with residues like Gln192 and Gly216 in the S1 pocket. frontiersin.org Hydrophobic interactions are significant in the S4 pocket. frontiersin.orgresearchgate.net Molecular modeling studies, including docking, have been used to understand the interaction mechanisms between inhibitors and the FXa receptor. patsnap.comuq.edu.au

Specificity and Selectivity Profiling of DPC602 against Related Serine Proteases

A key aspect of developing safe and effective anticoagulant drugs is ensuring high selectivity for the target protease (FXa) over other related serine proteases involved in hemostasis and other physiological processes, such as thrombin, Factor IXa (FIXa), plasmin, and trypsin. acs.orgfrontiersin.orgresearchgate.netmdpi.com DPC602 has been described as a selective inhibitor of FXa. acs.orgbindingdb.orgahajournals.org Early analogs in the series from which DPC602 was developed showed greater than 1000-fold selectivity against other serine proteases. acs.org This high selectivity is crucial to minimize off-target effects and reduce the risk of bleeding complications. mdpi.com

The structural differences between the active sites of related serine proteases contribute to the ability to design selective inhibitors. Although the active sites of FIXa and FXa are very similar, subtle differences exist in their shape and size, as well as specific residues within the binding pockets. mdpi.com For example, Ser190 is present in FIXa but not in FXa, providing a potential point of differentiation for selective inhibitors. mdpi.com Selective inhibitors are designed to exploit these differences through specific interactions within the subsites. mdpi.com

Molecular-Level Interactions and Conformational Dynamics Induced by DPC602

The interaction of DPC602 with FXa involves specific molecular contacts within the active site, primarily in the S1 and S4 pockets. google.comfrontiersin.orgresearchgate.net These interactions include hydrogen bonds, hydrophobic interactions, and potentially electrostatic interactions, depending on the chemical nature of the inhibitor and the residues in the binding site. frontiersin.orgresearchgate.net The binding of DPC602 is expected to induce conformational changes or stabilize specific conformations of the FXa enzyme. While detailed molecular dynamics simulations specifically for DPC602 were not found in the provided text, such simulations are used to understand the dynamic nature of protein-ligand interactions and the conformational changes induced by inhibitor binding in related systems. patsnap.comuq.edu.au The binding interactions within the S1 pocket, for instance, involve electronic interactions as suggested by studies on related sulfonamide inhibitors. researchgate.net The specific arrangement of functional groups on the DPC602 molecule, such as the aminomethylphenyl and trifluoromethyl-N-[3-fluoro-2'-(aminosulfonyl)[1,1'-biphenyl)]-4-yl]-1H-pyrazole-5-carboxamide moieties, dictates its precise fit and interactions within the FXa active site. acs.orgacs.org

Cellular Responses to Factor Xa Modulation by DPC602 in Research Models

Inhibition of FXa by DPC602 in research models leads to downstream effects on the coagulation cascade and cellular responses involved in thrombosis. By reducing thrombin generation, DPC602 impacts fibrin formation and platelet activation, both critical components of thrombus formation. google.comfrontiersin.org

Studies in a rat thromboembolic stroke model demonstrated that DPC602 treatment enhanced the dissolution of the occluding clot and reduced infarct size, leading to improved neurological outcomes. ahajournals.org While the primary mechanism for enhanced cerebral blood flow (CBF) was attributed to thrombus-directed effects, the possibility of other sites of action for DPC602 was not excluded. ahajournals.org The study also examined markers like tissue plasminogen activator (tPA), P-selectin, and thrombin in the occluding clot, finding strong tPA immunoreactivity in clots from DPC602-treated rats. ahajournals.org This suggests that FXa inhibition may influence fibrinolysis.

Preclinical Pharmacological Investigation of Dpc602 in Research Models

In Vitro Model Systems for Activity Assessment

In vitro studies are fundamental in determining the direct effects of a compound on its molecular target and on coagulation pathways. For DPC602, in vitro assessments have focused on its inhibitory potency against factor Xa and its impact on plasma clotting times.

DPC602 has been identified as a highly potent and selective inhibitor of human coagulation factor Xa. nih.gov Its inhibitory constant (Ki) for rat FXa has been reported as 2.5 nmol/L. ahajournals.org This demonstrates a strong affinity for the target enzyme.

Cell Line-Based Assays

Cell line-based assays are commonly used in drug discovery to evaluate the activity of compounds in a cellular context. While the direct use of specific cell lines to assess DPC602's activity was not explicitly detailed in the provided information beyond the context of producing recombinant enzymes, cell-based systems can be employed to study the effects of FXa inhibitors on processes involving coagulation factors, which may be expressed by or interact with various cell types. Cell lines offer advantages such as reproducibility and ease of culture. crolasa.comevitria.com

In Vivo Animal Models for Efficacy Studies

In vivo animal models are essential for evaluating the antithrombotic efficacy of compounds and understanding their effects in a complex biological system. DPC602 has been tested in several animal models relevant to thromboembolic diseases.

Rodent Models of Thromboembolic Events (e.g., Rat Thromboembolic Stroke Models)

Rodent models, particularly rat models of thromboembolic stroke, have been utilized to assess the efficacy of FXa inhibitors in preventing or reducing the impact of blood clots in the brain. In a rat thromboembolic stroke model, administration of DPC602 demonstrated significant cerebrovascular protection. Treatment with DPC602 markedly improved cerebral blood flow following middle cerebral artery occlusion. ahajournals.org Furthermore, the study showed concentration- and time-dependent reductions in infarct size, with a maximal reduction of 89% observed at the highest dose tested compared to controls. ahajournals.org Neurological function was also significantly improved in DPC602-treated rats. ahajournals.org

Rodent models, such as the rat arteriovenous shunt thrombosis model, are also used to evaluate the antithrombotic potential of compounds. researchgate.netfrontiersin.org While specific detailed efficacy data for DPC602 in the rat arteriovenous shunt model were not prominently featured in the provided snippets, this model is a standard tool in the preclinical evaluation of antithrombotic agents.

Rabbit Models of Arteriovenous Shunt Thrombosis

The rabbit model of arteriovenous shunt thrombosis is a widely used model to assess the efficacy of antithrombotic agents against thrombus formation under conditions of high blood flow. Preclinical development of DPC602 included evaluation in this model. nih.govresearchgate.net Studies have shown that DPC602 is effective in the rabbit model of arteriovenous shunt thrombosis, demonstrating its antithrombotic efficacy in this setting. nih.govacs.org This model provides valuable insights into the ability of a compound to prevent thrombus formation in a relevant physiological environment. DPC423, a related compound, was also shown to be an effective antithrombotic agent in rabbit arteriovenous shunt thrombosis models with a reported IC50. researchgate.net

Pharmacodynamic Biomarker Identification and Validation in Preclinical Settings

Pharmacodynamic (PD) biomarkers are indicators that measure the biological response to a drug, reflecting its mechanism of action in vivo. In the preclinical investigation of DPC602, the effect on prothrombin time (PT) has been observed as a pharmacodynamic marker. ahajournals.org

In the rat thromboembolic stroke model, treatment with DPC602 led to a significant increase in PT, particularly at earlier time points after administration. ahajournals.org This prolongation of PT is consistent with the mechanism of action of DPC602 as a factor Xa inhibitor, as FXa is involved in the extrinsic pathway of coagulation which is assessed by the PT assay. ahajournals.org Monitoring changes in PT in preclinical studies provides a measure of the anticoagulant effect of DPC602 in vivo and can be used to understand the relationship between drug exposure and biological response. The validation of such PD biomarkers in preclinical settings is important for understanding a compound's pharmacological activity and guiding further development. nih.gov

Preclinical Study Findings Summary

Model SystemKey FindingCitation
In Vitro (Rat FXa Inhibition)Potent inhibition of rat FXa (Ki = 2.5 nmol/L) ahajournals.org
In Vitro (Plasma Clotting - Rat)Significant increase in PT observed acutely ahajournals.org
In Vivo (Rat Thromboembolic Stroke)Improved cerebral blood flow; Reduced infarct size (up to 89%); Improved neurological function ahajournals.org
In Vivo (Rabbit AV Shunt Thrombosis)Effective antithrombotic agent nih.govresearchgate.netresearchgate.netacs.org

Systemic Exposure and Distribution of DPC602 in Animal Models

Detailed data tables and specific research findings on the systemic exposure and distribution of DPC602 in various animal models were not available in the consulted sources. Preclinical pharmacokinetic studies typically evaluate parameters such as absorption rate, peak plasma concentration (Cmax), time to peak concentration (Tmax), area under the plasma concentration-time curve (AUC), half-life, clearance, and volume of distribution in different animal species nih.govsouthernresearch.orgumich.edu. These studies also often investigate tissue distribution to understand where the compound is delivered within the body umich.eduwalshmedicalmedia.comnih.gov. Interspecies differences in pharmacokinetics and distribution are known to exist and are important considerations when translating findings from animal models to potential human outcomes nih.govnih.gov. Without specific experimental data for DPC602 in animal models, a detailed discussion of its systemic exposure and distribution profile cannot be provided.

Metabolism and Biotransformation Pathways of Dpc602 in Research Contexts

Characterization of DPC602 Metabolites and Adducts (e.g., Glutathione (B108866) Conjugates)

There is no specific data available in the reviewed literature that characterizes the metabolites or glutathione adducts of DPC602. While research on analogous compounds, such as DPC423, has detailed the formation of such conjugates, similar dedicated studies for DPC602 have not been found. Glutathione conjugation is a critical detoxification pathway for reactive electrophilic metabolites, and the absence of this information for DPC602 leaves a gap in understanding its complete metabolic fate.

Enzymatic Pathways Involved in DPC602 Biotransformation (e.g., P450-mediated)

The specific enzymatic pathways, including the cytochrome P450 (CYP) isozymes responsible for the biotransformation of DPC602, are not explicitly detailed in the available research. For many xenobiotics, CYP enzymes are the primary drivers of Phase I metabolism, often initiating oxidative processes that prepare the compound for subsequent conjugation and excretion. Without dedicated in vitro or in vivo studies on DPC602, the roles of specific CYP enzymes like CYP3A4, CYP2C9, or others in its metabolism remain speculative.

Mechanistic Studies of Intermediate Formation (e.g., Aldoxime, Nitrile Oxide Precursors of DPC602 Metabolites)

Detailed mechanistic studies elucidating the formation of metabolic intermediates from DPC602, such as aldoximes or nitrile oxides, are not present in the current body of scientific literature. Research on similar factor Xa inhibitors has indicated that the metabolism of the aminomethylphenyl moiety can lead to the formation of aldoxime intermediates, which can then be further metabolized. However, the direct investigation of these pathways for DPC602 has not been published.

Kinetic Isotope Effect Analysis for DPC602 Reaction Mechanism Elucidation

No studies employing kinetic isotope effect (KIE) analysis to elucidate the reaction mechanisms of DPC602 metabolism have been found. KIE analysis is a powerful tool used to determine the rate-limiting steps in enzymatic reactions and can provide deep insights into the transition states of metabolic transformations. The absence of such studies for DPC602 means that a detailed, mechanistic understanding of its metabolic activation and detoxification processes at a molecular level is not available.

Methodological Advancements and Research Techniques Utilized in Dpc602 Studies

Spectroscopic Techniques (e.g., LC/MS, High-Field NMR, HMBC NMR) for DPC602 Characterization

A combination of powerful spectroscopic techniques has been instrumental in the structural characterization of DPC602 and its derivatives. Liquid Chromatography-Mass Spectrometry (LC/MS) and high-field Nuclear Magnetic Resonance (NMR) spectroscopy have been pivotal in identifying and characterizing metabolites. researchgate.net

Notably, Heteronuclear Multiple Bond Correlation (HMBC) NMR was critical in determining the structure of a unique glutathione (B108866) (GSH) conjugate of DPC602. researchgate.net The HMBC NMR spectrum provided conclusive evidence for an aldoxime structure by revealing a strong correlation between the cysteine methylene (B1212753) protons of GSH and the imino carbon of the DPC602-derived moiety. researchgate.netresearcher.life This finding was further substantiated through comparative spectroscopic analysis with a synthetically prepared GSH adduct from benzaldehyde (B42025) oxime, which displayed an identical correlation pattern. researcher.life Similar GSH adducts of structural analogs, such as DPC 423 and SX 737, were also isolated and shown to have identical mass fragmentation pathways and spectroscopic characteristics. researchgate.net

These advanced NMR techniques, which establish long-range proton-carbon correlations over two or three bonds, are exceptionally powerful for assembling complex molecular structures and confirming connectivity, especially when dealing with metabolites and conjugates formed in biological systems. core.ac.ukcolumbia.edu

Table 1: Spectroscopic Techniques in the Characterization of DPC602 and its Analogs

TechniqueApplication in DPC602 StudiesKey FindingsCitations
LC/MS Identification and characterization of metabolites and conjugates in biological samples (e.g., bile, urine). researchgate.netresearchgate.netRevealed the presence of several glutathione adducts in addition to other metabolites. researchgate.net researchgate.netresearchgate.net
High-Field NMR Detailed structural elucidation of DPC602 metabolites. researchgate.netProvided comprehensive structural data for unambiguous assignment of metabolite structures. researchgate.net researchgate.net
HMBC NMR Unambiguous structural determination of a glutathione (GSH) adduct of DPC602. researchgate.netresearcher.lifeConfirmed an aldoxime structure via strong correlation of cysteine methylene protons with the imino carbon. researchgate.netresearcher.life researchgate.netresearcher.life

Computational Approaches (e.g., Molecular Docking, Pharmacophore Modeling) in DPC602 Research

Computational methods are integral to modern drug discovery and have been fundamental in the development of selective inhibitors like DPC602, a potent factor Xa inhibitor. acs.org While specific computational studies detailing the modeling of DPC602 itself are not extensively published in the provided sources, the methodologies of molecular docking and pharmacophore modeling are cornerstones in the design of this class of therapeutic agents. ijpsjournal.comekb.eg

Molecular Docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target, such as DPC602 binding to the active site of factor Xa. ijpsjournal.comchem-space.com This method helps in understanding binding interactions at an atomic level and is crucial for identifying potential drug candidates from large compound libraries through virtual screening. chem-space.comfrontiersin.org

Pharmacophore Modeling identifies the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) necessary for biological activity. ijpsjournal.comchem-space.com A pharmacophore model derived from known active compounds can be used to screen databases for new molecules that fit the model, even if they possess different chemical scaffolds. ijpsjournal.comlilab-ecust.cn The design and optimization of potent and selective factor Xa inhibitors like DPC602 would have relied on such computational approaches to achieve high binding affinity and a desirable pharmacological profile. acs.org

Advanced In Vivo Imaging and Monitoring in Animal Models with DPC602

The preclinical evaluation of factor Xa inhibitors such as DPC602 has been greatly enhanced by advances in non-invasive in vivo imaging techniques in animal models. acs.org These methods allow for the real-time, quantitative, and longitudinal assessment of biological processes, drug efficacy, and downstream pharmacological effects within a living organism. revvity.com

Bioluminescence imaging (BLI) is one such technology that enables the sensitive, non-invasive visualization of molecular and cellular events. revvity.comnih.gov For instance, researchers can monitor inflammation or other pathological processes in animal models of disease by detecting light emitted from luciferase reporters or specific substrates like luminol (B1675438) that react in inflammatory environments. revvity.comnih.gov Such techniques provide crucial insights into the pharmacodynamics of a compound like DPC602 by allowing direct visualization of its effects on coagulation and related processes at a site of injury or disease over time. acs.org This approach offers significant advantages over traditional methods by reducing the number of animals required and providing richer datasets from longitudinal studies. revvity.com

Development of Isotope-Labeled Probes for DPC602 Mechanistic Studies

To probe the metabolic fate and reaction mechanisms of DPC602, stable isotope-labeled probes have been synthesized and utilized. researchgate.netresearchgate.net Specifically, studies were conducted with [13CD2]DPC 602, where the two hydrogen atoms on the aminomethyl carbon were replaced with deuterium (B1214612). researchgate.netresearcher.life

This isotopic labeling was instrumental in assessing the metabolic cleavage of the aminomethyl carbon-hydrogen bond during the formation of a key GSH adduct. researchgate.net The investigation revealed a significant intramolecular kinetic isotope effect (kH/kD) of 2.3 for the formation of the GSH adduct from [13CD2]DPC 602. researchgate.netresearchgate.net This result demonstrated that the breaking of a carbon-deuterium bond on the aldoxime intermediate is a critical step in the formation of this adduct. researchgate.netresearchgate.net

Conversely, the lack of an isotope effect in the formation of the aldoxime intermediate from [13CD2]DPC 602 suggested that its formation does not proceed through an imine intermediate. researchgate.net Instead, the data support a mechanism involving hydroxylamine (B1172632) and nitroso intermediates as the precursors to the aldoxime. researchgate.net These mechanistic studies, enabled by isotope labeling, were crucial for postulating that a stable nitrile oxide, derived from the aldoxime, was the reactive intermediate responsible for forming the unique GSH adduct. researchgate.netresearchgate.net

Table 2: Findings from Isotope-Labeled DPC602 Studies

Isotope-Labeled ProbeResearch QuestionKey FindingConclusionCitations
[13CD2]DPC 602 Role of C-H bond cleavage in forming the aldoxime intermediate. researchgate.netNo significant kinetic isotope effect was observed. researchgate.netFormation of the aldoxime does not occur via an imine intermediate; a hydroxylamine/nitroso pathway is supported. researchgate.net researchgate.net
[13CD2]DPC 602 Role of C-H bond cleavage in forming the final GSH adduct from the aldoxime. researchgate.netresearchgate.netA significant intramolecular kinetic isotope effect (kH/kD = 2.3) was measured. researchgate.netresearchgate.netCleavage of the C-H/C-D bond on the aldoxime is a key step in the formation of the GSH adduct. researchgate.netresearchgate.net researchgate.netresearchgate.net

Future Directions and Unexplored Research Avenues for Dpc602

Elucidation of Broader Biological System Impacts of DPC602

While DPC602 was designed for high selectivity towards FXa, a comprehensive understanding of its interactions across the entire biological system is a critical area for future investigation. acs.orgahajournals.org The concept of absolute specificity is a theoretical ideal, and even highly selective compounds can exhibit off-target activities or modulate biological pathways in unanticipated ways.

Future research should systematically profile DPC602 against a broad panel of related and unrelated proteases and other enzymes to build a more complete specificity map. Although initial reports indicate over 1000-fold selectivity against proteases like thrombin, a wider screening is necessary. acs.org Furthermore, Factor Xa itself may have physiological roles beyond its central function in the coagulation cascade. ahajournals.org Inhibition of these potential non-hemostatic functions of FXa by DPC602 could have unforeseen biological consequences that warrant investigation. Exploring these effects could reveal new therapeutic applications or potential liabilities for this class of inhibitors.

A proposed research workflow could involve large-scale enzymatic and cellular screening assays to identify any off-target interactions.

Table 1: Proposed Screening Cascade for Broader Biological Impacts of DPC602

Research Phase Methodology Objective Potential Data Output
Phase 1: Off-Target Profiling Large-scale kinase and protease panel screening (e.g., >400 kinases) To identify potential off-target enzymatic interactions of DPC602. IC50/Ki values for any identified off-target hits.
Phase 2: Cellular Phenotypic Screening High-content imaging or phenotypic assays in diverse cell lines (e.g., cancer, immune, endothelial cells) To observe cellular effects of DPC602 independent of coagulation. Data on cell viability, morphology, signaling pathway activation, or other phenotypic changes.

| Phase 3: In Vivo Model Exploration | Administration of DPC602 to animal models of diseases not primarily driven by thrombosis (e.g., inflammation, fibrosis). | To determine if DPC602 exhibits efficacy in non-coagulation-related disease models. | Biomarker levels, histological changes, and functional outcomes in disease models. |

Investigation of Novel Research Applications of DPC602 Beyond Coagulation

The potential utility of DPC602 may extend beyond anticoagulation. A notable example comes from a deep learning-based virtual screening study which predicted that DPC602 could act as an inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), an essential enzyme for viral replication. scielo.org.mx This finding suggests a potential role for DPC602 in antiviral research, a hypothesis that requires rigorous experimental validation through in vitro enzymatic assays and viral replication studies. scielo.org.mx

Given that FXa inhibitors can influence inflammatory processes linked to hypercoagulability, exploring DPC602's direct anti-inflammatory or immunomodulatory effects is a logical next step. scielo.org.mx Additionally, since other serine proteases are implicated in a variety of pathologies, from cancer to neurodegenerative diseases, DPC602 could be utilized as a chemical probe to study the role of FXa or to identify novel therapeutic targets in these areas. researchgate.net

Table 2: Potential Novel Research Applications for DPC602

Potential Application Area Research Question Proposed Experimental Approach Rationale
Virology Does DPC602 inhibit SARS-CoV-2 3CLpro and viral replication? In vitro 3CLpro enzymatic assays; Cell-based viral replication assays. Computational prediction of 3CLpro inhibition. scielo.org.mx
Inflammation Can DPC602 modulate inflammatory pathways independent of its anticoagulant effects? Measurement of cytokine release in stimulated immune cells; Animal models of sterile inflammation. Link between coagulation and inflammation; FXa can influence inflammatory responses. scielo.org.mx

| Oncology | Does DPC602 affect cancer cell invasion or metastasis where serine proteases are implicated? | In vitro cell invasion assays (e.g., Matrigel); In vivo models of tumor metastasis. | Serine proteases play roles in tumor progression; FXa has been implicated in some cancers. |

Integration with Multi-Omics Data for DPC602 Systems-Level Understanding

A systems-level understanding of the biological impact of DPC602 can be achieved by integrating multi-omics data. nih.govmdpi.com This approach moves beyond single-endpoint assays to provide a holistic view of the molecular changes induced by the compound. By applying transcriptomics, proteomics, and metabolomics to cells or tissues exposed to DPC602, researchers can map the full spectrum of its on-target and off-target effects. nih.govcreative-proteomics.com

For instance, treating endothelial cells or hepatocytes with DPC602 and subsequently performing multi-omics analysis could reveal alterations in gene expression networks, protein abundance, and metabolic pathways. nih.gov This could uncover previously unknown mechanisms of action or identify biomarkers that correlate with the compound's activity. Such systems pharmacology models can help predict the compound's effects across different biological contexts and patient populations. nih.govnih.gov

A hypothetical multi-omics study design is presented below.

Table 3: Conceptual Framework for a Multi-Omics Study of DPC602

Omics Layer Sample Type Analytical Platform Key Questions to Address
Transcriptomics Human Endothelial Cells RNA-Sequencing (RNA-Seq) Which gene expression pathways are altered by DPC602 treatment? Are there changes in genes related to inflammation, cell adhesion, or vascular biology?
Proteomics Human Plasma from treated animal models Mass Spectrometry (LC-MS/MS) How does DPC602 alter the plasma proteome beyond coagulation factors? Are there changes in inflammatory markers or other signaling proteins?
Metabolomics Human Liver Spheroids Gas/Liquid Chromatography-Mass Spectrometry (GC/LC-MS) Does DPC602 affect key metabolic pathways in the liver, such as lipid or amino acid metabolism? nih.gov

| Integrated Analysis | All datasets | Bioinformatics and Systems Biology Modeling | What are the integrated network effects of DPC602? Can we build a predictive model of its systemic impact? nih.gov |

Design and Synthesis of Advanced Research Probes Based on the DPC602 Scaffold

The DPC602 molecule, with its high affinity and selectivity for FXa, provides an excellent chemical scaffold for the design and synthesis of advanced research probes. researchgate.net Such probes are invaluable tools for biochemical and cell biology research, enabling applications like target engagement studies, competitive binding assays, and advanced imaging.

Future synthetic chemistry efforts could focus on modifying the DPC602 structure to incorporate various functional tags without compromising its binding to FXa. This could involve:

Fluorescent Probes: Attaching a fluorophore to a non-critical position on the DPC602 scaffold to allow for visualization of FXa in cells or tissues via fluorescence microscopy or to develop high-throughput screening assays based on fluorescence polarization. nih.gov

Biotinylated Probes: Conjugating biotin (B1667282) to DPC602 to facilitate affinity-based pulldown experiments, which can be used to isolate and identify FXa and its potential binding partners from complex biological samples.

Photo-affinity Probes: Incorporating a photo-reactive group (e.g., an azirine or benzophenone) that, upon UV irradiation, forms a covalent bond with the target protein. This allows for irreversible labeling of FXa, which is useful for target identification and validation.

Deuterated Analogs: The use of deuterium (B1214612) substitution can improve metabolic profiles and is a tool to study drug metabolism pathways, as has been done for structural analogues of DPC602. researcher.life

Table 4: Proposed Designs for DPC602-Based Research Probes

Probe Type Proposed Modification Strategy Potential Research Application
Fluorescent Probe Couple a fluorophore (e.g., fluorescein, rhodamine) to the aminomethylphenyl group via a flexible linker. Real-time imaging of FXa localization and dynamics in living cells; Development of competitive binding assays.
Affinity Probe Attach a biotin tag to the biphenyl (B1667301) moiety, distal from the key binding interactions. Isolation of FXa and its interacting proteins from cell lysates for proteomic analysis.
Photo-affinity Label Replace a less critical part of the molecule with a diazirine-containing analogue. Covalent labeling and unequivocal identification of FXa in complex mixtures; Mapping the inhibitor binding site.

| Radiolabeled Probe | Synthesize DPC602 with a tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C) label. | Quantitative analysis of drug distribution and metabolism in preclinical models. |

Q & A

Q. What is the molecular mechanism of DPC602 as a Factor Xa inhibitor, and how is its selectivity validated experimentally?

Methodological Answer: DPC602 inhibits Factor Xa by binding competitively to its active site, leveraging its trifluoromethyl pyrazole carboxamide structure to achieve high affinity (Ki < 1 nM). Selectivity is validated through in vitro enzymatic assays against related serine proteases (e.g., thrombin, trypsin) and coagulation cascade components. For example, a 1,000-fold selectivity over thrombin is demonstrated via chromogenic substrate assays using purified enzymes .

Key Experimental Design Considerations:

  • Use recombinant Factor Xa and comparator enzymes.
  • Standardize assay conditions (pH, temperature, ionic strength) to minimize variability.
  • Validate results with orthogonal techniques like surface plasmon resonance (SPR) for binding kinetics.

Basic Research Question

Q. What in vitro and in vivo models are most appropriate for preliminary evaluation of DPC602's anticoagulant efficacy?

Methodological Answer:

  • In vitro: Human plasma-based assays (e.g., prothrombin time (PT) and activated partial thromboplastin time (aPTT)) to measure clotting time prolongation.
  • In vivo: Rabbit arteriovenous shunt thrombosis models to assess thrombus weight reduction post-administration. Dose-response relationships should be established with pharmacokinetic (PK) monitoring (e.g., plasma concentration vs. anti-Factor Xa activity) .

Data Interpretation Tips:

  • Normalize in vivo results to plasma drug levels to distinguish pharmacodynamic (PD) effects from bioavailability limitations.
  • Include positive controls (e.g., rivaroxaban) to benchmark efficacy.

Advanced Research Question

Q. How do structural modifications to the benzylamine moiety influence DPC602's metabolic stability and bioactivation risks?

Methodological Answer: The unsubstituted benzylamine group in DPC602 undergoes oxidative deamination to reactive intermediates (e.g., acyl glucuronides or nitroso derivatives), posing bioactivation risks. Strategies to mitigate this include:

N-methylation to block deamination.

Introducing electron-withdrawing substituents (e.g., fluorine) on the benzene ring to reduce oxidative metabolism.

Experimental Workflow:

  • Step 1: Incubate DPC602 analogs with human liver microsomes (HLMs) to identify metabolic hotspots.
  • Step 2: Use LC-MS/MS to characterize reactive metabolites.
  • Step 3: Assess covalent binding to proteins via radiolabeled tracers .

Table 1: Metabolic Stability of DPC602 Analogs

ModificationMetabolic Half-life (HLMs)Reactive Metabolite Formation
Unsubstituted12 minHigh
N-methylated45 minLow
4-Fluoro-substituted38 minModerate

Advanced Research Question

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy data for DPC602?

Methodological Answer: Discrepancies often arise from factors like protein binding, metabolite interference, or species-specific PK/PD differences. To address this:

Measure free (unbound) drug concentrations in plasma using equilibrium dialysis.

Profile metabolites for anti-Factor Xa activity (e.g., hydroxylated derivatives may retain partial efficacy).

Use species-specific enzyme isoforms in in vitro assays (e.g., rabbit Factor Xa for models using rabbit thrombosis assays) .

Case Study:
DPC602 showed lower in vivo efficacy in dogs despite high in vitro potency due to extensive protein binding (>98%). Adjusting dosing regimens to account for free drug levels resolved the discrepancy .

Advanced Research Question

Q. What computational and experimental approaches are optimal for analyzing DPC602's structure-activity relationships (SAR)?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Map interactions between DPC602 and Factor Xa's S1/S4 pockets to predict binding affinity changes.
  • Crystallography: Solve co-crystal structures of DPC602 analogs with Factor Xa (PDB: 3M36) to guide rational design .
  • Free-Wilson Analysis: Quantify contributions of substituents (e.g., trifluoromethyl group contributes ~2 pKi units) .

Critical Considerations:

  • Validate computational predictions with enzymatic assays.
  • Use fragment-based design to prioritize synthetic targets.

Advanced Research Question

Q. How can researchers design a robust pharmacokinetic-pharmacodynamic (PK/PD) model for DPC602?

Methodological Answer:

Data Collection:

  • Measure plasma concentrations (LC-MS/MS).
  • Quantify anti-Factor Xa activity (chromogenic assay).

Model Framework:

  • Use a compartmental model with effect-site linkage (e.g., Emax model for PD response).

Validation:

  • Compare predicted vs. observed efficacy in multiple species (e.g., rabbits, primates).

Example Parameters:

  • EC50: 0.8 nM (anti-Factor Xa activity)
  • Emax: 95% inhibition

Advanced Research Question

Q. What strategies minimize DPC602's metabolic activation while preserving anticoagulant efficacy?

Methodological Answer:

  • Prodrug Design: Mask the benzylamine group with cleavable esters (e.g., acetylated precursors) to bypass hepatic metabolism.
  • CYP450 Inhibition: Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in preclinical models to reduce bioactivation .
  • Structural Hybridization: Merge the pyrazole core with non-benzylamine scaffolds (e.g., indole derivatives) to eliminate reactive pathways .

Validation Metrics:

  • In vitro: Reduced covalent binding in HLMs (<50 pmol/mg protein).
  • In vivo: Maintained thrombus reduction efficacy in rabbit models.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.